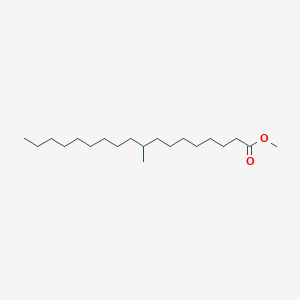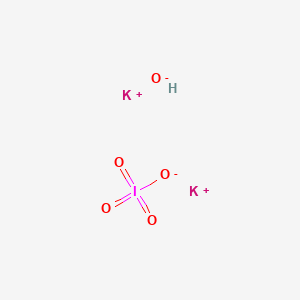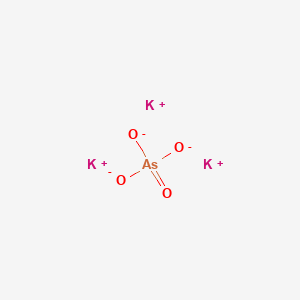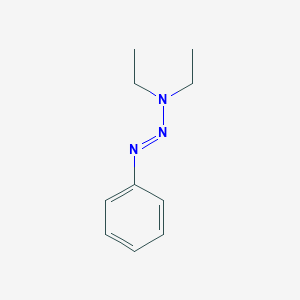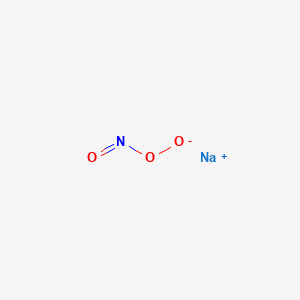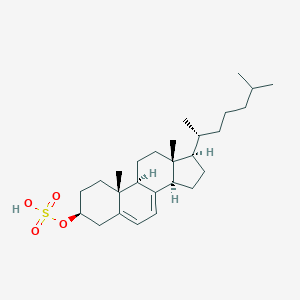
7-Dehydrocholesterol-3-sulfate ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dehydrocholesterol-3-sulfate ester (7-DHC-3-S) is a cholesterol precursor that plays a crucial role in the synthesis of vitamin D3. It is a naturally occurring steroid that is found in the skin and is converted to vitamin D3 upon exposure to UV-B radiation. 7-DHC-3-S is an important molecule in the field of biochemistry and has many applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
- New Synthesis Methods : A study by Buisman et al. (2010) introduced a new synthesis of 7-dehydrocholesterol, which yields higher than the Windaus synthesis, indicating progress in the synthetic methodologies for producing this compound (Buisman, Stevens, & Vliet, 2010).
Bioanalytical Applications
- Bio-Analytical Transformations : Marwah et al. (2002) explored the transformation of sulfate esters of 7-oxo-delta(5)-steroids, which can be hydrolyzed to free steroids, demonstrating significant bioanalytical applications in characterizing and estimating 7-oxygenated-delta(5)-steroids in biological matrices (Marwah, Marwah, & Lardy, 2002).
Metabolism and Sulfation
- Understanding Sulfation in the Body : Research by Kurogi et al. (2017) investigated the sulfation of 7-dehydrocholesterol and other vitamin D3-related compounds, providing insights into the metabolic pathways and sulfotransferases responsible for this process (Kurogi, Sakakibara, Suiko, & Liu, 2017).
Clinical Diagnostics
- Diagnostic Applications : Klouda et al. (2021) demonstrated the use of electrochemical oxidation of 7-dehydrocholesterol for its voltammetric determination, which is essential for diagnosing Smith-Lemli-Opitz syndrome, showing the clinical importance of this compound in medical diagnostics (Klouda, Benešová, Kočovský, & Schwarzová-Pecková, 2021).
Understanding Biological Reactions
- Biochemical Reactions and Implications : Shinkyo et al. (2011) explored the conversion of 7-dehydrocholesterol to 7-ketocholesterol by human cytochrome P450 7A1, revealing crucial biochemical reactions and their implications in disorders like Smith-Lemli-Opitz syndrome (Shinkyo, Xu, Tallman, Cheng, Porter, & Guengerich, 2011).
Role in Steroid Hormone Regulation
- Steroid Hormone Regulation : The regulation of steroid action through sulfation and desulfation pathways, including the role of 7-dehydrocholesterol, is essential for understanding endocrine function. This process is vital in a functional vertebrate endocrine system, as described by Mueller et al. (2015) (Mueller, Gilligan, Idkowiak, Arlt, & Foster, 2015).
Lipid Oxidation and Cellular Impact
- Lipid Oxidation Studies : Research by Xu and Porter (2014) focused on the reactivities and products of free radical oxidation of cholestadienols, including 7-dehydrocholesterol, highlighting its role in lipid oxidation and potential impacts on cellular functions (Xu & Porter, 2014).
Propriétés
Numéro CAS |
10529-44-9 |
|---|---|
Nom du produit |
7-Dehydrocholesterol-3-sulfate ester |
Formule moléculaire |
C27H44O4S |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
NKPUIOFQRISSOL-DDPQNLDTSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Synonymes |
7-dehydrocholesterol-3-sulfate ester 7-DH-3-SE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



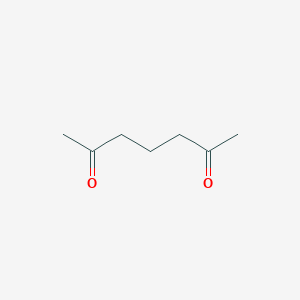
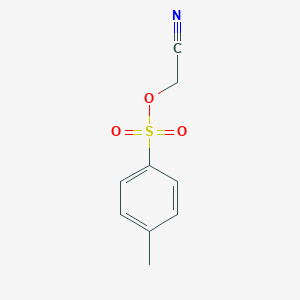
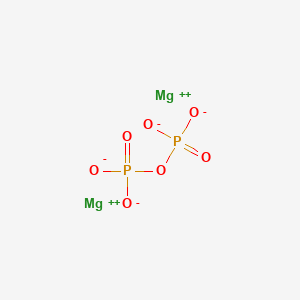
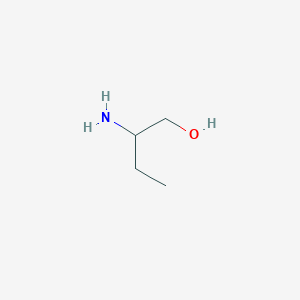
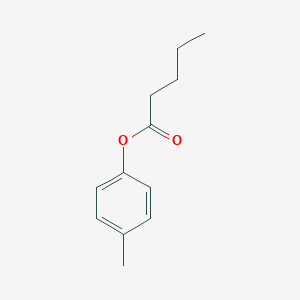
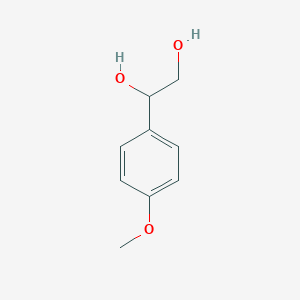

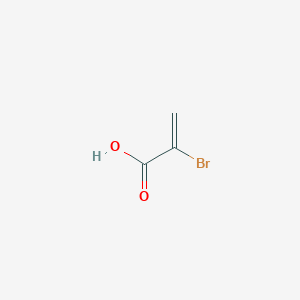
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
